

# An In-depth Technical Guide to the Physical and Chemical Properties of Propionitrile

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## Compound of Interest

Compound Name: *Propionitrile*

Cat. No.: *B7769516*

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## Abstract

**Propionitrile** ( $\text{CH}_3\text{CH}_2\text{CN}$ ), also known as ethyl cyanide or propanenitrile, is a versatile aliphatic nitrile with significant applications as a polar aprotic solvent and a key intermediate in organic synthesis. Its unique combination of physical and chemical properties makes it a valuable compound in various industrial processes, including the production of pharmaceuticals, agrochemicals, and other fine chemicals.<sup>[1]</sup> This guide provides a comprehensive overview of the core physical and chemical characteristics of **propionitrile**, detailed experimental protocols for property determination, and an analysis of its spectroscopic data and reactivity. All quantitative data is presented in structured tables for clarity and ease of comparison.

## Physical Properties

**Propionitrile** is a colorless, volatile liquid characterized by a sweetish, ethereal odor.<sup>[2][3][4]</sup> It is a polar aprotic solvent, miscible with water and a wide range of common organic solvents such as ethanol, diethyl ether, and dimethylformamide.<sup>[3][4][5][6]</sup> This high solubility in both aqueous and organic media underscores its utility in diverse reaction environments.<sup>[5]</sup>

## Molecular Structure

The structure of **propionitrile** consists of a three-carbon chain with a terminal nitrile group ( $\text{C}\equiv\text{N}$ ).

Caption: Molecular structure of **propionitrile** ( $\text{CH}_3\text{CH}_2\text{CN}$ ).

## Tabulated Physical Data

The key physical properties of **propionitrile** are summarized in the table below for quick reference.

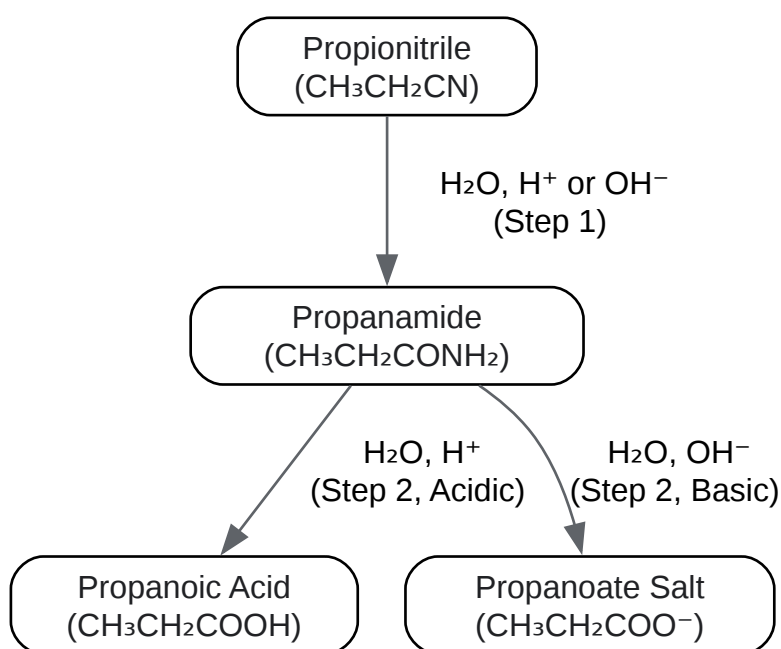
Property	Value	Source(s)
IUPAC Name	Propanenitrile	[2]
Synonyms	Ethyl cyanide, Cyanoethane	[2][3]
Molecular Formula	$\text{C}_3\text{H}_5\text{N}$	[1][3][4]
Molecular Weight	55.08 g/mol	[2][3][4][7][8]
Appearance	Colorless liquid	[2][3][4][9]
Odor	Pleasant, sweetish, ethereal	[2][3][4]
Melting Point	-93 °C to -92 °C	[3][8][10][11][12]
Boiling Point	97 °C to 98 °C (at 760 mmHg)	[3][8][11][12]
Density	0.772 g/mL at 25 °C	[3][8][11]
0.782 g/cm <sup>3</sup> at 20 °C	[13][14]	
Solubility in Water	100 g/L at 20 °C	[13]
11.9 g/100g at 40°C	[3][4]	
Refractive Index ( $n^{20}_D$ )	1.366	[3][8][10][11][12]
Vapor Pressure	40 mmHg at 21.6 °C	[7]
53.3 - 63.2 hPa at 22-25 °C	[3][11]	
Vapor Density	1.9 (Air = 1)	[7][14]
Dipole Moment	4.04 D	

## Chemical Properties and Reactivity

The chemical behavior of **propionitrile** is dominated by the reactivity of its nitrile ( $\text{-C}\equiv\text{N}$ ) group, which is susceptible to various nucleophilic addition reactions.[1]

## Hydrolysis

**Propionitrile** can be hydrolyzed under either acidic or alkaline conditions. The reaction proceeds in two steps: first to form an intermediate amide (propanamide), which is then further hydrolyzed to a carboxylic acid (propanoic acid) or its corresponding salt.[15] This reaction is a fundamental pathway for converting nitriles into valuable carboxylic acids.[1]



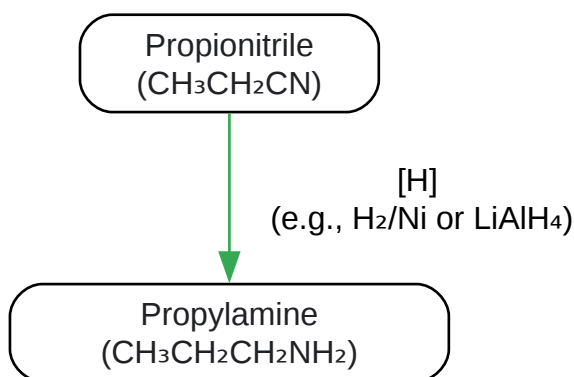
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Caption: Reaction pathway for the hydrolysis of **propionitrile**.

- Acidic Hydrolysis: Heating **propionitrile** with a dilute mineral acid, such as hydrochloric or sulfuric acid, yields propanoic acid and an ammonium salt.[15]
- Alkaline Hydrolysis: Heating with a base, like sodium hydroxide, produces a salt of propanoic acid (e.g., sodium propanoate) and ammonia gas.[15]

## Reduction

The nitrile group can be readily reduced to a primary amine. A common method involves catalytic hydrogenation using hydrogen gas with a metal catalyst (e.g., Nickel, Palladium) or chemical reduction using reagents like lithium aluminum hydride ( $\text{LiAlH}_4$ ). This reaction transforms **propionitrile** into propylamine, a key building block in synthesis.

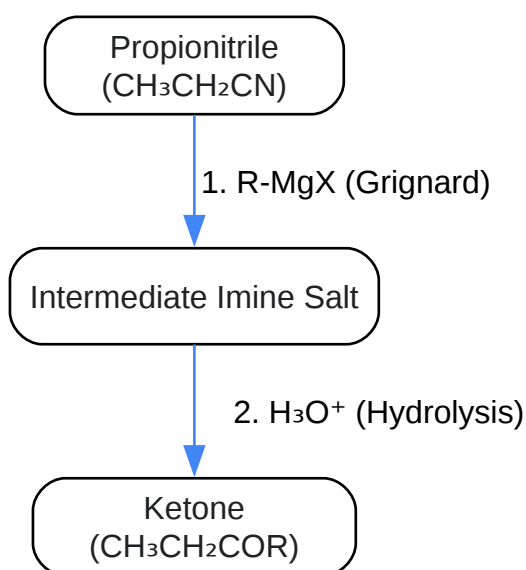


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Caption: Reduction of **propionitrile** to propylamine.

## Reaction with Grignard Reagents

**Propionitrile** reacts with Grignard reagents ( $\text{R-MgX}$ ) to form ketones after hydrolysis of the intermediate imine salt. This is a powerful carbon-carbon bond-forming reaction, allowing for the synthesis of a wide variety of ketones.



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Caption: Synthesis of a ketone from **propionitrile** via a Grignard reaction.

## Incompatibility and Decomposition

**Propionitrile** is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents, with which it can react violently.<sup>[3][9][11]</sup> Upon heating to decomposition, it emits highly toxic fumes, including hydrogen cyanide and oxides of nitrogen.<sup>[9]</sup>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of **propionitrile**.

Spectroscopy Type	Characteristic Peaks / Signals	Source(s)
Infrared (IR)	~2250 cm <sup>-1</sup> (strong, sharp C≡N stretch)	
	~2900-3000 cm <sup>-1</sup> (C-H sp <sup>3</sup> stretch)	
<sup>1</sup> H NMR (in CDCl <sub>3</sub> )	~2.36 ppm (quartet, 2H, -CH <sub>2</sub> -)	[2]
	~1.30 ppm (triplet, 3H, -CH <sub>3</sub> )	[2]
<sup>13</sup> C NMR (in CDCl <sub>3</sub> )	~121.0 ppm (-C≡N)	
	~10.9 ppm (-CH <sub>2</sub> -)	
	~10.6 ppm (-CH <sub>3</sub> )	
Mass Spectrometry (EI)	m/z 55 (M <sup>+</sup> ), 54 (M-H) <sup>+</sup> , 28 (C <sub>2</sub> H <sub>4</sub> ) <sup>+</sup> , 26 (CN) <sup>+</sup>	[4][12]

## Safety and Handling

**Propionitrile** is a highly flammable and toxic substance that requires careful handling.<sup>[14]</sup> It is readily absorbed through the skin and can be fatal if swallowed or in contact with skin.<sup>[7]</sup> In the

body, it can metabolize to release cyanide.[4]

Safety Parameter	Value	Source(s)
Flash Point	2-6 °C (36-43 °F)	[3][7][10][12][14]
Explosive Limits	3.1% (Lower), 14% (Upper)	[4][7][14]
Autoignition Temp.	510 °C (950 °F)	[14]
GHS Hazard Statements	H225, H300, H310, H319, H332	
Toxicity (LD <sub>50</sub> , oral, rat)	39 mg/kg	[3][4]

Handling Precautions: Work should be conducted in a well-ventilated area or chemical fume hood.[14] Personal protective equipment (PPE), including appropriate gloves, safety goggles, and lab coats, is mandatory. All ignition sources must be eliminated from the work area.[13]

## Experimental Protocols

Accurate determination of physical properties is essential for the characterization and quality control of chemical substances.

### Protocol: Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

Methodology:

- Preparation: Place approximately 0.5 mL of the **propionitrile** sample into a small test tube containing a magnetic stir bar.
- Setup: Clamp the test tube in a heating block placed on a magnetic stirrer. Insert a thermometer into the test tube, ensuring the bulb is positioned just above the liquid surface to measure the vapor temperature.

- **Heating:** Turn on the stirrer and begin heating the block gently.
- **Observation:** Observe the sample until it begins to boil and a ring of condensing vapor (refluxing) is visible on the walls of the test tube. The thermometer bulb should be at the level of this ring.
- **Measurement:** Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the observed boiling point.
- **Cooling:** Remove the heat source and allow the apparatus to cool completely before disassembly.

Caption: Workflow for boiling point determination by micro-reflux.

## Protocol: Determination of Melting Point (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a highly accurate melting point ( $T_m$ ).

Methodology:

- **Sample Preparation:** Accurately weigh a small amount (typically 1-5 mg) of **propionitrile** into a DSC sample pan. Seal the pan hermetically to prevent evaporation during the analysis. An empty sealed pan is used as the reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile (e.g., cool to  $-120\text{ }^{\circ}\text{C}$ , then heat at a constant rate of  $5\text{-}10\text{ }^{\circ}\text{C}/\text{min}$  through the expected melting range).
- **Analysis:** Initiate the temperature program. The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
- **Data Interpretation:** The melting of the sample will appear as an endothermic peak on the DSC thermogram. The temperature at the peak of this curve is typically taken as the melting point ( $T_m$ ). The onset temperature of the peak is also a critical data point.

Caption: Experimental workflow for melting point analysis using DSC.

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